molecular formula C13H24N4O3S B1218743 1-(Tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol CAS No. 29023-48-1

1-(Tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol

Cat. No. B1218743
CAS RN: 29023-48-1
M. Wt: 316.42 g/mol
InChI Key: BLJRIMJGRPQVNF-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Antibacterial Properties and DNA Cleavage

The compound has been synthesized and studied for its antibacterial properties. It showed moderate inhibition against Mycobacteria tuberculosis. Additionally, its potential for DNA cleavage was explored, indicating its potential use in the medicinal field, especially considering the importance of the 1,2,5-thiadiazole moiety (Mali et al., 2019).

Application in Enantioselective Synthesis

This compound has been used as an intermediate in the preparation of enantiomerically enriched versions of timolol, a medication used in the treatment of glaucoma and hypertension. The process involved lipase-catalyzed resolution and highlights the compound's relevance in synthesizing medically significant agents (Kamal et al., 2008).

Photostability Studies

A mass spectrometric study of the photooxidation products of this compound was conducted. This research is crucial for understanding the stability and degradation pathways of the compound when exposed to light, which is particularly relevant for its applications in ophthalmic drugs (Criado et al., 2003).

Chemical Reactivity and Derivative Formation

Studies have been conducted on the chemical reactivity of this compound, particularly focusing on the reactions with different bases and the formation of various derivatives. These studies contribute to the broader understanding of the compound's chemistry and its potential applications in synthesizing a range of biologically active molecules (Remizov et al., 2019).

Discovery of Selective Norepinephrine Inhibitors

Research into modifying the compound led to the discovery of new norepinephrine inhibitors. These inhibitors are important for their potential applications in treating pain and other conditions related to norepinephrine activity (O'Neill et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and safety precautions.


Future Directions

This involves speculating on potential future research directions and applications of the compound based on its properties and activities.


properties

IUPAC Name

1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJRIMJGRPQVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860380
Record name 1-(tert-Butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Timolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.69e-01 g/L
Record name Timolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(Tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol

CAS RN

29023-48-1, 26839-75-8
Record name (±)-Timolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29023-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name racemic-Timolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029023481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-butylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Timolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201.5 - 202.5 °C
Record name Timolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
A Kamal, T Krishnaji, MNA Khan - Journal of Molecular Catalysis B …, 2008 - Elsevier
Lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol (5) is described using vinyl acetate as acyl donor. The effect of different lipases from …
Number of citations: 7 www.sciencedirect.com
P Chengalva, AS Parameswari… - International Journal of …, 2016 - researchgate.net
Travoprost and Timolol Maleate are used in treatment of glaucoma by decreasing intra ocular pressure. The present study was designed to develop and validate a simple, sensitive, …
Number of citations: 11 www.researchgate.net
G Tosi, F Zironi, E Caselli, A Forni, F Prati - Synthesis, 2004 - thieme-connect.com
A new biocatalytic route for the synthesis of both enantiomers of Timolol (1) is described. Starting from 3, 4-dichloro-1, 2, 5-thiadiazole (2),(R)-and (S)-Timolol (87% ee) were obtained in …
Number of citations: 13 www.thieme-connect.com
SV Narina, A Sudalai - Tetrahedron, 2007 - Elsevier
An efficient enantioselective synthesis of (S)-timolol has been described using chiral Co–salen-catalyzed kinetic resolution of less expensive (±)-epichlorohydrin with 3-hydroxy-4-(N-…
Number of citations: 27 www.sciencedirect.com
MM Annapurna, A Narendra… - Journal of Drug Delivery …, 2012 - jddtonline.info
A fast, sensitive and accurate reverse phase liquid chromatographic method was developed and validated for the simultaneous determination of Dorzolamide and Timolol maleate in …
Number of citations: 22 jddtonline.info
VK Vashistha, A Kumar - Chirality, 2020 - Wiley Online Library
The modern β‐adrenergic agonists (β‐blockers) possess one or more than one chiral center in their structure. Two enantiomers exhibit distinct pharmacodynamic and pharmacokinetic …
Number of citations: 34 onlinelibrary.wiley.com
A Crooke, F Huete-Toral, A Martínez-Águila… - … of Pharmacology and …, 2013 - ASPET
Melatonin is currently considered a promising drug for glaucoma treatment because of its ocular hypotensive and neuroprotective effects. We have investigated the effect of melatonin …
Number of citations: 38 jpet.aspetjournals.org
MS Amin, MT Islam - American Journal of Analytical Chemistry, 2022 - scirp.org
The research was carried out to establish a new reverse phase-HPLC stability indicating method for quantifying Bimatoprost & Timolol in ophthalmic solution. The experiment of …
Number of citations: 2 www.scirp.org
AM Abou Al Alamein, HAM Hendawy, NO Elabd - Microchemical Journal, 2019 - Elsevier
A carbon paste electrode modified with iron (III) oxide nanoparticles (MCPE) was fabricated for the simultaneous quantitative voltammetric determination of timolol maleate (TM) and …
Number of citations: 14 www.sciencedirect.com
A Faried Abdel Hakiem, A Khairy Hamdy… - Journal of separation …, 2019 - Wiley Online Library
A quantitative structure–retention relationship study was performed by thin layer chromatography on a number of β‐blockers using 315 molecular descriptors of which nine were …

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